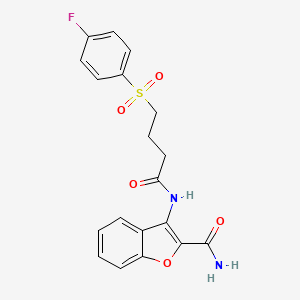

3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[4-(4-fluorophenyl)sulfonylbutanoylamino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O5S/c20-12-7-9-13(10-8-12)28(25,26)11-3-6-16(23)22-17-14-4-1-2-5-15(14)27-18(17)19(21)24/h1-2,4-5,7-10H,3,6,11H2,(H2,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSBQOKUVTZYMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method for constructing benzofuran rings is through a free radical cyclization cascade, which allows for the synthesis of complex polycyclic benzofuran compounds .

Chemical Reactions Analysis

3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Scientific Research Applications

3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to interfere with cell proliferation pathways, while its antibacterial properties could be due to its interaction with bacterial enzymes or cell membranes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Group Variations

Target Compound :

- Core : Benzofuran.

- Key substituents : Carboxamide (position 2), 4-fluorophenylsulfonylbutanamido (position 3).

Piperazine-Based Analogs (e.g., 6h, 6i, 6j from ) :

- Core : Piperazine.

- Key substituents : Bis(4-fluorophenyl)methyl groups, sulfonamide-linked aromatic rings.

Benzofuran Sulfinyl Derivatives () :

- Core : Benzofuran.

- Key substituents : 4-Fluorophenylsulfinyl groups.

- Structural Impact : Sulfinyl (S=O) vs. sulfonyl (SO₂) groups alter electron-withdrawing effects and steric bulk, influencing solubility and target binding .

Physicochemical Properties

Research Findings and Implications

- Structural Stability : Sulfonyl groups in the target compound confer higher oxidative stability compared to sulfinyl analogs, critical for oral bioavailability .

- Binding Interactions : The benzofuran core’s planarity may facilitate intercalation or π-stacking in enzyme active sites, differing from piperazine’s flexible hydrogen-bonding capacity .

- Synthetic Challenges : Lower yields in piperazine sulfonamides (e.g., 6h: 62%) suggest the target compound’s synthesis may require optimized coupling conditions.

Biological Activity

3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. This compound is characterized by its unique chemical structure, which includes a sulfonamide group, a benzofuran core, and an amide functional group. Such structural features are often associated with diverse biological activities, making this compound a subject of interest in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of 404.4 g/mol. Its structure can be represented as follows:

| Component | Structure |

|---|---|

| Molecular Formula | |

| Molecular Weight | 404.4 g/mol |

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : The compound may interfere with cellular proliferation pathways, potentially leading to apoptosis in cancer cells.

- Antibacterial Properties : Its interaction with bacterial enzymes or cell membranes suggests potential efficacy against bacterial infections.

- Antiviral Effects : Some benzofuran derivatives have demonstrated activity against viruses, including hepatitis C virus .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in metabolic pathways.

- Disruption of Cell Membranes : Interaction with lipid components of bacterial membranes could compromise cell integrity.

- Modulation of Signaling Pathways : The compound may alter signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of benzofuran derivatives, providing insights into their pharmacological potential:

- Antitumor Studies :

-

Antibacterial Efficacy :

- Research on structurally related compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential of benzofuran derivatives in treating infections .

-

Antiviral Activity :

- Investigations into antiviral properties revealed that certain benzofuran derivatives could inhibit viral replication in vitro, suggesting possible applications in antiviral therapy .

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for the multi-step synthesis of 3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide?

The compound’s synthesis typically involves sequential steps:

- Benzofuran-2-carboxamide core formation : Start with benzofuran-2-carboxylic acid activation (e.g., using thionyl chloride) to generate the acyl chloride intermediate.

- Sulfonylation : React 4-fluorophenylsulfonyl chloride with a butanediamine derivative under basic conditions (e.g., triethylamine) to form the sulfonylbutanamido linker .

- Transamidation : Couple the sulfonylbutanamido intermediate with the benzofuran core via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization for high-purity isolation.

Basic: What analytical techniques are critical for characterizing this compound and assessing purity?

- Structural elucidation : Employ H/C NMR to confirm substituent positions and sulfonamide linkage. Mass spectrometry (HRMS or ESI-MS) validates molecular weight .

- Purity assessment : HPLC with UV detection (≥98% purity threshold) using a C18 column and acetonitrile/water mobile phase .

- Crystallography : Single-crystal XRD resolves stereochemical ambiguities, particularly for the benzofuran core and sulfonyl group orientation.

Basic: How can researchers design initial biological activity assays for this compound?

- Enzyme inhibition screening : Test against serine proteases (e.g., trypsin, chymotrypsin) using fluorogenic substrates. Monitor inhibition kinetics via fluorescence quenching, referencing sulfonyl fluoride analogs as positive controls .

- Cellular assays : Evaluate cytotoxicity (MTT assay) in relevant cell lines (e.g., cancer or primary cells) at 1–100 µM concentrations. Include dose-response curves to estimate IC values.

Advanced: How can reaction conditions be optimized to improve synthesis yield and scalability?

- Design of Experiments (DOE) : Screen variables (temperature, catalyst loading, solvent) for sulfonylation and transamidation steps. For example, replace AlCl with milder Lewis acids (e.g., FeCl) to reduce side reactions .

- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to enhance heat dissipation and scalability .

- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically.

Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies caused by substituent variations?

- Systematic substitution : Synthesize analogs with modified sulfonyl (e.g., 4-chlorophenyl) or benzofuran substituents (e.g., methyl groups at position 2). Compare bioactivity profiles to isolate key functional groups .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target enzymes. Validate with mutagenesis assays on active-site residues .

Advanced: What methodologies assess the environmental fate and degradation pathways of this compound?

- Abiotic degradation : Expose the compound to UV light (254 nm) in aqueous solutions (pH 3–9) and analyze degradation products via LC-MS/MS. Track sulfonamide bond cleavage and fluorophenyl ring hydroxylation .

- Biotic degradation : Incubate with soil microbiota (OECD 307 guideline) under aerobic/anaerobic conditions. Quantify residual compound and metabolites (e.g., benzofuran-2-carboxamide) over 28 days .

Advanced: How to elucidate the mechanism of action for protease inhibition?

- Kinetic studies : Use stopped-flow spectroscopy to measure changes upon inhibitor binding. Compare with irreversible inhibitors (e.g., PMSF) to classify inhibition type (competitive/non-competitive) .

- X-ray crystallography : Co-crystallize the compound with target proteases (e.g., thrombin) to resolve binding modes. Focus on sulfonyl-oxyanion hole interactions and benzofuran stacking with hydrophobic pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.